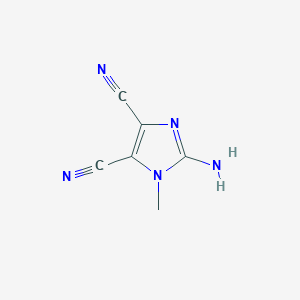![molecular formula C8H13N3O2 B3347511 1H-Imidazole-4-carboxylic acid, 5-[(methylamino)methyl]-, ethyl ester CAS No. 137159-37-6](/img/structure/B3347511.png)
1H-Imidazole-4-carboxylic acid, 5-[(methylamino)methyl]-, ethyl ester
Descripción general
Descripción
1H-Imidazole-4-carboxylic acid, 5-[(methylamino)methyl]-, ethyl ester is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl ester group and a methylamino group attached to the imidazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-imidazole-4-carboxylic acid as the starting material.
Esterification Reaction: The carboxylic acid group is converted to an ethyl ester through esterification using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Methylation Reaction: The imidazole ring is then methylated at the 5-position using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the imidazole ring or the ester group.
Substitution: The compound can undergo nucleophilic substitution reactions at the methylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia, amines, and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Imidazole-4-carboxylic acid derivatives with various oxidation states.
Reduction Products: Reduced forms of the imidazole ring or the ester group.
Substitution Products: Substituted imidazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1H-Imidazole-4-carboxylic acid, 5-[(methylamino)methyl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological systems and interactions with various biomolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or other proteins. The exact pathways involved would depend on the biological system being studied and the specific reactions taking place.
Comparación Con Compuestos Similares
Imidazole-4-carboxylic acid, 5-[(methylamino)methyl]-, methyl ester
Imidazole-4-carboxylic acid, 5-[(ethylamino)methyl]-, ethyl ester
Imidazole-4-carboxylic acid, 5-[(propylamino)methyl]-, ethyl ester
Uniqueness: 1H-Imidazole-4-carboxylic acid, 5-[(methylamino)methyl]-, ethyl ester is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity compared to similar compounds. Its ethyl ester group and methylamino group provide distinct chemical properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
ethyl 5-(methylaminomethyl)-1H-imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-13-8(12)7-6(4-9-2)10-5-11-7/h5,9H,3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSQEKXQGNSVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566905 | |
| Record name | Ethyl 5-[(methylamino)methyl]-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137159-37-6 | |
| Record name | Ethyl 5-[(methylamino)methyl]-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile](/img/structure/B3347480.png)

![Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl-](/img/structure/B3347495.png)



![Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester](/img/structure/B3347522.png)
![9H-Pyrido[3,4-b]indole-1-acetic acid, methyl ester](/img/structure/B3347529.png)

